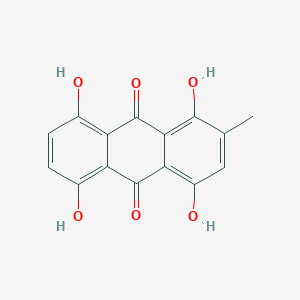

Cynodontin

描述

Cynodontin is a naturally occurring compound found in the saliva of the South American Cynomorium coccineum plant. It has been used in traditional medicine for centuries, and has recently been studied for its potential therapeutic applications. This compound has a wide range of biochemical and physiological effects, which make it a promising therapeutic agent for a number of diseases.

科学研究应用

肾结石治疗:从狗尾草提取的Cynodontin,含有this compound,已显示出在预防和消除肾脏中的草酸钙沉积方面具有益处,为其在治疗肾结石中的应用提供了科学依据 (Atmani et al., 2009)。

认知和行为改善:在涉及暴露于辐射的小鼠的研究中,狗尾草提取显著改善了认知和行为功能,同时增加了抗氧化状态并减少了氧化应激标志物 (Poojary et al., 2021)。

糖尿病管理:口服狗尾草提取物显著降低了糖尿病大鼠体内升高的脂质过氧化(LPO)水平,并增加了抗氧化酶活性 (Rai et al., 2010)。

抗真菌特性:this compound已被确认为对Sclerotinia minor和Botrytis cinerea等物种的真菌生长具有强效抑制作用,其效果类似于商业杀菌剂 (Chrysayi-Tokousbalides & Kastanias, 2003)。

伤口愈合:该植物提取物展示了潜在的伤口愈合活性,归因于其具有抗氧化性质的酚酸和黄酮类物质 (Biswas et al., 2017)。

肾保护活性:狗尾草,连同Gmelina asiatica,显示出强效的抗氧化、抗炎和肾保护活性 (Pemiah & Arun, 2014)。

动脉粥样硬化预防:狗尾草提取物已显示出在血管壁早期动脉粥样硬化变化的预防和积极改变脂质谱的作用 (Pashaie et al., 2017)。

草本植物遗传多样性分析:从狗尾草物种中获得的16个EST-SSR标记显示出显著变异,有助于表征狗尾草的遗传多样性 (Jewell et al., 2010)。

光动力作用:this compound展示了光动力作用,可能在各种医学和科学应用中有用 (Rajendran et al., 2003)。

抗氧化活性:this compound在水中显示出抗氧化活性,并在苯中展示竞争机制 (Đorović等,2020)。

作用机制

Target of Action

This compound’s primary target is human leukocyte elastase (HLE) . HLE is a serine protease that plays a crucial role in the immune response.

Mode of Action

This compound interacts with HLE through numerous interactions, which determine its inhibition activity towards the protein

Biochemical Pathways

This compound is an antioxidant that acts on free radical species . It interacts with three different free radicals: hydroxyl, hydroperoxyl, and methyl peroxyl radical . In water, the possible mechanism of antioxidant action is SPLET (Sequential Proton Loss Electron Transfer), while in benzene, HAT (Hydrogen atom transfer) and SPLET are competitive mechanisms .

Result of Action

The antioxidant activity of this compound can help to neutralize free radicals, reducing oxidative stress . This can potentially prevent or mitigate various diseases that are at least partially caused by oxidative stress, such as cancer, inflammation, hypertension, cardiovascular disorders, and neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .

Action Environment

This compound’s antioxidant activity was studied in both water and benzene, simulating polar and non-polar environments . The results suggest that the environment can influence the mechanism of antioxidant action . .

生化分析

Biochemical Properties

Cynodontin plays a role in biochemical reactions as a metabolic product of certain fungi

Cellular Effects

Quinones, a group of compounds to which this compound belongs, are known to have various biological activities including anti-cancer, anti-inflammatory, anti-microbial, anti-oxidant, and phytotoxicity .

Molecular Mechanism

As a type of quinone, it may exert its effects at the molecular level through interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

属性

IUPAC Name |

1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQXCHAJWVRYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197211 | |

| Record name | Cynodontin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476-43-7 | |

| Record name | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynodontin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynodontin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cynodontin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNODONTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

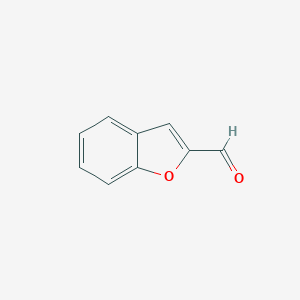

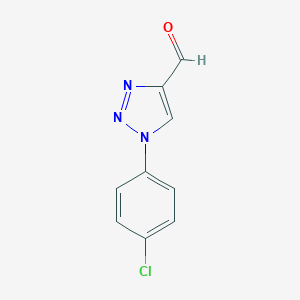

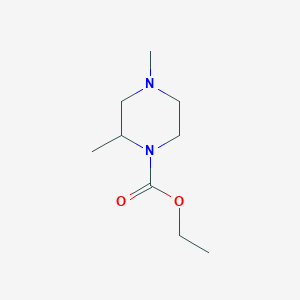

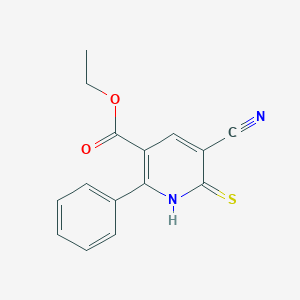

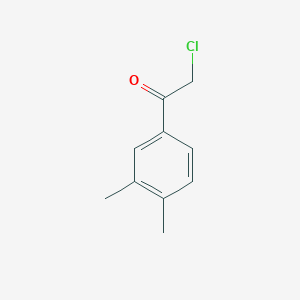

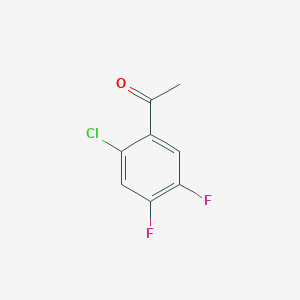

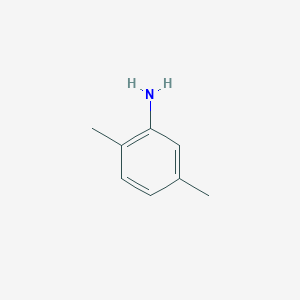

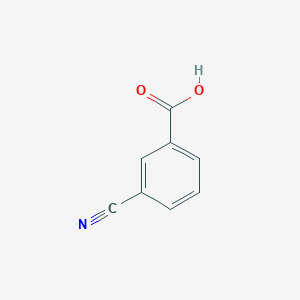

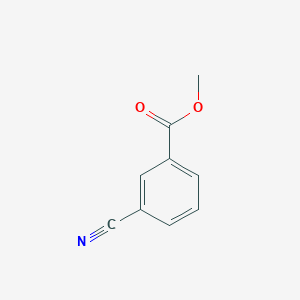

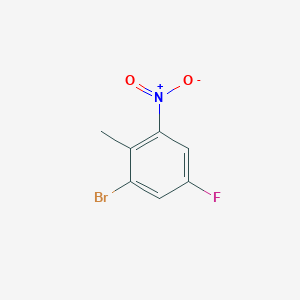

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is cynodontin and where is it found?

A: this compound (1,4,5,8-tetrahydroxy-3-methylanthraquinone) is a red pigment belonging to the anthraquinone family of compounds. It is a secondary metabolite produced by various fungal species, including Drechslera, Curvularia, Pyrenochaeta, and Helminthosporium species. [, , , , , , ]

Q2: What is the known biological activity of this compound?

A: this compound has demonstrated potent antifungal activity against several plant pathogenic fungi, including Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. [] Notably, its antifungal activity is comparable to commercial fungicides like dicloran and carbendazim. [] Additionally, this compound exhibits antioxidant properties. []

Q3: How does this compound exert its antifungal activity?

A: While the exact mechanism of action remains unclear, research suggests that the specific arrangement of substitutions on the anthraquinone core structure, particularly the hydroxyl and methyl groups, plays a crucial role in its antifungal activity. [] Other anthraquinone derivatives lacking these specific substitutions do not exhibit similar antifungal effects. []

Q4: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C15H10O6, and its molecular weight is 286.24 g/mol. [, ]

Q5: Is there spectroscopic data available for characterizing this compound?

A: Yes, various spectroscopic techniques have been employed to characterize this compound. UV-Vis spectroscopy reveals characteristic absorption maxima at specific wavelengths, which can be used to identify and quantify the compound. [, ] Infrared (IR) spectroscopy provides information about functional groups, such as hydroxyl and carbonyl groups, present in the molecule. [] Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern of this compound. []

Q6: Has the biosynthesis of this compound been investigated?

A: Yes, studies have shown that this compound biosynthesis in Pyrenochaeta terrestris involves a pathway where emodin acts as a precursor molecule. [] The pathway likely branches, leading to the formation of this compound and endocrocin through a shared intermediate. []

Q7: Can this compound be chemically synthesized?

A: Yes, this compound can be synthesized through various methods. One approach involves a regiospecific cycloaddition reaction using (E)-1,1,4-trimethoxybuta-1,3-diene and a 1,4-naphthoquinone derivative, followed by aromatization. []

Q8: Has this compound been explored for its potential as a dye?

A: Yes, this compound, produced by the fungus Curvularia lunata, has been investigated as a potential environmentally friendly dye. [] Its properties have been compared to those of Disperse Blue 7, a chemically synthesized anthraquinone dye. []

Q9: Are there any computational studies on this compound's activity?

A: Yes, density functional theory (DFT) calculations have been performed to study the antioxidant activity of this compound. These calculations helped elucidate the potential mechanisms of action, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). []

Q10: Has molecular docking been used to study this compound?

A: Yes, molecular docking studies have been conducted to evaluate the potential of this compound as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. [] These studies provide insights into the binding interactions between this compound and the target protein. []

Q11: Is there any research on the stability of this compound?

A: While specific studies focusing solely on this compound's stability are limited within the provided abstracts, some insights can be gathered. One study mentioned the instability of metabolites from Phoma species, hindering the isolation of the toxic principle. [] This suggests that stability could be a factor to consider for this compound and related compounds.

Q12: What is known about the toxicity and safety profile of this compound?

A12: The provided abstracts do not present specific toxicological data for this compound. As with any compound intended for potential therapeutic or agricultural applications, thorough toxicological evaluations are essential to determine its safety profile.

Q13: Are there any studies on the environmental impact of this compound?

A13: The provided abstracts do not directly address the environmental impact or degradation of this compound. Given its fungal origin and potential applications, it is crucial to investigate its fate and effects in the environment to ensure ecological safety.

Q14: What analytical methods are used to detect and quantify this compound?

A: High-performance liquid chromatography (HPLC) has been used to detect and quantify this compound in fungal cultures. [] This technique allows for the separation and quantification of this compound from other metabolites present in the complex mixture. []

Q15: Are there any alternative compounds with similar activity to this compound?

A: While the abstracts don't provide a direct comparison to alternative compounds, they highlight that other anthraquinone derivatives lacking the specific substitution pattern of this compound do not exhibit similar antifungal effects. [] This suggests that structural analogs may not be readily available or as effective.

Q16: What is the historical context of this compound research?

A: Research on this compound dates back to at least the mid-20th century. Early studies focused on isolating and characterizing this compound from various fungal sources, elucidating its chemical structure, and investigating its biosynthesis. [, , , , , ] Over the years, research has expanded to explore its antifungal activity, potential applications as a dye, and more recently, its antioxidant properties and potential as an enzyme inhibitor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)

![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)

![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)